5-Deoxy-D-xylose

Übersicht

Beschreibung

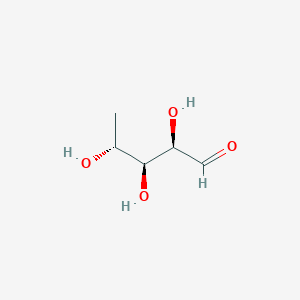

5-Deoxy-D-xylose is a derivative of xylose, a pentose sugar commonly found in nature This compound is characterized by the absence of a hydroxyl group at the fifth carbon position, distinguishing it from its parent compound, D-xylose

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Deoxy-D-xylose typically involves the selective removal of the hydroxyl group at the fifth carbon position of D-xylose. This can be achieved through various chemical reactions, including reduction and substitution reactions. One common method involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired deoxygenation.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and enzymatic reactions is also being explored to achieve more sustainable and environmentally friendly production methods.

Analyse Chemischer Reaktionen

Types of Reactions

5-Deoxy-D-xylose can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, where a hydroxyl group is replaced by a halogen, are common examples.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenation using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-Deoxy-D-xylonic acid, while reduction can produce 5-Deoxy-D-xylitol.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Deoxy-D-xylose differs from D-xylose by the absence of a hydroxyl group at the fifth carbon position. This modification affects its chemical reactivity and interaction with biological molecules, making it a valuable compound for research.

Chemistry

-

Synthesis of Organic Compounds :

- This compound serves as a building block in the synthesis of various organic compounds. It is utilized in glycosylation reactions, such as the Vorbrüggen glycosylation method, where it acts as a glycosylation acceptor to form nucleosides. For instance, the total synthesis of a marine nucleoside from D-xylose involved multiple steps where this compound was pivotal in achieving high yields of the desired product .

-

Model Compound for Reaction Mechanisms :

- The compound is used as a model in studying reaction mechanisms due to its distinct structural features that influence reactivity.

Biology

-

Enzymatic Studies :

- It serves as a substrate for various enzymes in metabolic studies involving pentose sugars. Its unique structure allows researchers to investigate enzyme specificity and catalytic mechanisms.

- Metabolic Pathways :

Medicine

-

Therapeutic Potential :

- Ongoing research investigates the potential of this compound as a therapeutic agent, particularly in antiviral and anticancer drug development. Its structural characteristics may allow it to interact with biological targets effectively.

-

Antimicrobial Activity :

- Recent studies have reported antimicrobial properties of glycosides derived from this compound against various pathogens such as Staphylococcus aureus and Escherichia coli. A case study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) that indicate significant antimicrobial efficacy .

Compound Bacterial Strain MIC (μg/mL) 5d Staphylococcus aureus 32 5d Escherichia coli 64 4d Staphylococcus aureus 128 4d Escherichia coli 256

Industry

-

Biofuels and Biodegradable Polymers :

- The compound is explored for its potential use in producing biofuels and biodegradable polymers, contributing to sustainable industrial practices.

-

Catalytic Processes :

- Industrial production methods are being developed that utilize catalytic processes for efficient synthesis, including biocatalysts that promote environmentally friendly production methods.

Antimicrobial Efficacy Study

A notable investigation assessed the antimicrobial activity of glycosides derived from this compound against clinical isolates. The study found that compounds with longer alkyl substituents exhibited significantly higher antimicrobial activity compared to shorter ones. Specifically, the α-anomer demonstrated two to four times greater activity than its β counterpart against both methicillin-resistant and methicillin-sensitive strains of Staphylococcus aureus.

Wirkmechanismus

The mechanism of action of 5-Deoxy-D-xylose involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the pentose phosphate pathway, influencing cellular metabolism and energy production. Its unique structure allows it to interact with various proteins and enzymes, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

D-Xylose: The parent compound, which has a hydroxyl group at the fifth carbon position.

5-Deoxy-L-arabinose: A similar compound with a different stereochemistry.

2-Deoxy-D-glucose: Another deoxy sugar with the absence of a hydroxyl group at the second carbon position.

Uniqueness

5-Deoxy-D-xylose is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike D-xylose, it lacks a hydroxyl group at the fifth carbon, affecting its reactivity and interaction with biological molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-Deoxy-D-xylose (5-DX) is a sugar derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and immunomodulatory effects. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is a monosaccharide that differs from D-xylose by the absence of a hydroxyl group at the 5-position. This structural modification imparts unique properties that influence its biological interactions. The compound can exist in various anomeric forms, which may affect its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A notable investigation evaluated the antimicrobial activity of glycosides derived from this compound against various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In one study, several glycosides were tested for their minimum inhibitory concentration (MIC) against clinical isolates. The results indicated that compounds with longer alkyl substituents exhibited significantly higher antimicrobial activity. Specifically, the α-anomer of a glycoside derived from this compound demonstrated two to four times greater activity than its β counterpart against both methicillin-resistant and methicillin-sensitive strains of S. aureus .

Table 1: MIC Values of this compound Derivatives Against Bacterial Strains

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5d | Staphylococcus aureus | 32 |

| 5d | Escherichia coli | 64 |

| 4d | Staphylococcus aureus | 128 |

| 4d | Escherichia coli | 256 |

Immunomodulatory Effects

Beyond its antimicrobial properties, research has also explored the immunomodulatory effects of this compound. A study on mycobacterial lipoarabinomannan (LAM), which contains unique sugar residues including 5-deoxy-5-methylthio-xylofuranose, revealed that these components are potent modulators of immune responses during infections caused by Mycobacterium tuberculosis .

The immunomodulatory effects are hypothesized to involve the activation of immune cells and modulation of cytokine production. The presence of specific sugar residues in glycoconjugates can influence how these molecules interact with immune receptors, potentially enhancing or suppressing immune responses.

Metabolism and Bioavailability

Understanding the metabolism and bioavailability of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that this compound is absorbed in the gastrointestinal tract and can be metabolized by various enzymes involved in carbohydrate metabolism .

Table 2: Metabolic Pathways Involving this compound

| Pathway | Enzyme | Role |

|---|---|---|

| Glycolysis | Hexokinase | Phosphorylation |

| Pentose Phosphate Pathway | Transaldolase | Interconversion of sugars |

Eigenschaften

IUPAC Name |

(2R,3S,4R)-2,3,4-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRISBUVHBMJEF-WISUUJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.